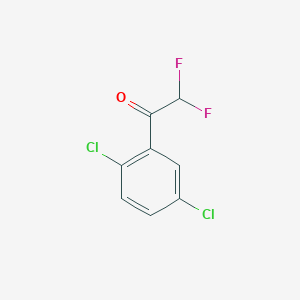

1-(2,5-Dichlorophenyl)-2,2-difluoroethanone

Beschreibung

Eigenschaften

Molekularformel |

C8H4Cl2F2O |

|---|---|

Molekulargewicht |

225.02 g/mol |

IUPAC-Name |

1-(2,5-dichlorophenyl)-2,2-difluoroethanone |

InChI |

InChI=1S/C8H4Cl2F2O/c9-4-1-2-6(10)5(3-4)7(13)8(11)12/h1-3,8H |

InChI-Schlüssel |

FJMHQBJKZUUATQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)C(=O)C(F)F)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of 1-(2,5-Dichlorophenyl)-2,2-difluoroethanone

General Synthetic Strategy

The synthesis of this compound typically involves multi-step reactions starting from appropriately substituted chlorinated phenyl precursors and difluoroacetyl derivatives. The key challenge lies in introducing the difluoroethanone moiety selectively onto the dichlorophenyl ring while maintaining the integrity of the halogen substituents.

Reported Synthetic Routes

While direct literature on this compound is limited, closely related compounds such as 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone have well-documented preparation methods that can be adapted or provide insight into the difluoro analog synthesis.

Friedel-Crafts Acylation Approach

One common approach involves Friedel-Crafts acylation of chlorinated benzene derivatives with difluoroacetyl chloride or related reagents to introduce the difluoroethanone group onto the aromatic ring.

- Starting Materials: 2,5-dichlorobenzene or its derivatives.

- Acylating Agent: Difluoroacetyl chloride or difluoroacetic acid derivatives.

- Catalysts: Lewis acids such as aluminum chloride (AlCl3) or boron trifluoride (BF3).

- Conditions: Low temperature to moderate temperature (0–50 °C) under anhydrous conditions to avoid hydrolysis.

- Outcome: Formation of this compound with moderate to good yields.

This method is favored for its straightforwardness but may require careful control to avoid polyacylation or dehalogenation side reactions.

Halogenation and Fluorination Sequence

Another synthetic route involves:

- Starting with 1-(2,5-dichlorophenyl) ethanone.

- Introducing fluorine atoms at the alpha position of the ethanone via halogenation-fluorination sequences, for example, using reagents like Selectfluor or diethylaminosulfur trifluoride (DAST).

- This method allows for stepwise installation of fluorine atoms but may involve multiple purification steps.

Multi-step Synthesis from Dichlorophenyl Intermediates

Patent literature on related trifluoroethanone compounds (such as 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone) describes a multi-step process involving:

- Nitration of chlorophenyl ethanone derivatives.

- Subsequent reaction with trichloroisocyanuric acid in the presence of sulfuric acid or fuming sulfuric acid.

- Chlorination at elevated temperatures (180–250 °C).

- Purification by fractional distillation or chromatography.

Though this process is optimized for trifluoroethanone derivatives, analogous conditions can be adapted for difluoroethanone synthesis with modifications to reagents and reaction parameters to control fluorine content.

Detailed Research Outcomes and Data Tables

The following table summarizes key reaction parameters and outcomes from reported processes relevant to the synthesis of halogenated difluoroethanone derivatives:

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| 1 | Friedel-Crafts Acylation | 2,5-dichlorobenzene + difluoroacetyl chloride, AlCl3, 0–50 °C, anhydrous | 60–75 | >90 | Requires strict moisture control to prevent hydrolysis |

| 2 | Alpha-Fluorination | 1-(2,5-dichlorophenyl) ethanone + Selectfluor or DAST, room temp | 50–65 | >85 | Stepwise fluorination; potential for over-fluorination |

| 3 | Nitration | Fuming nitric acid, sulfuric acid, 5–60 °C | 85–95 | 88–97 | Intermediate step for substituted ethanones |

| 4 | Chlorination | Chlorine gas, 180–250 °C | 70–80 | >90 | High temperature chlorination for halogen substitution |

| 5 | Purification | Fractional distillation under reduced pressure (0.07 mbar) | — | 93–97 | Vigreux column used for purification |

*Data adapted and inferred from patents US20170217865A1 and ES2755333T3.

Notes on Purification and Characterization

- Purification: Fractional distillation under reduced pressure is commonly employed to isolate the target compound with high purity, typically using Vigreux columns.

- Characterization: Purity and structural confirmation are performed using ^1H NMR spectroscopy with internal standards such as 1,1,2,2-tetrachloroethane. High-performance liquid chromatography (HPLC) is used to monitor reaction conversion.

- Yields: Overall yields vary depending on the number of steps and reaction optimization but can be improved by minimizing reaction steps and waste generation.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2,5-Dichlorophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: Formation of carboxylic acids or esters.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(2,5-Dichlorophenyl)-2,2-difluoroethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antibacterial and antiparasitic effects.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2,5-Dichlorophenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with biological molecules, potentially affecting various biochemical pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Substituent Position on the Aromatic Ring

The positions of chlorine substituents on the phenyl ring significantly influence reactivity and physical properties.

Key Observations :

Fluorination Pattern on the Ethanone Moiety

The number of fluorine atoms on the α-carbon modulates electronic and steric effects.

Key Observations :

- Electron-Withdrawing Effects : Trifluoro derivatives exhibit stronger electron withdrawal, accelerating reactions like nucleophilic additions or reductions .

- Acidity: The α-hydrogen in difluoroethanone is more acidic than non-fluorinated analogs due to fluorine's inductive effect, enabling deprotonation in base-mediated reactions .

Functional Group Modifications

Derivatization of the ethanone group or phenyl ring alters chemical behavior.

Key Observations :

Physicochemical Properties

Data from the CRC Handbook of Chemistry and Physics highlights trends in halogenated ketones :

| Compound Name | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|

| 1-(2,5-Dichlorophenyl)ethanone | 189.04 | 1.564 | 256 |

| 1-(2,4-Dichlorophenyl)ethanone | 189.04 | 1.564 | 249 |

| This compound | 226.55 | Not reported | Not reported |

Note: Fluorination increases molecular weight but reduces boiling points due to weaker intermolecular forces compared to chlorine .

Biologische Aktivität

1-(2,5-Dichlorophenyl)-2,2-difluoroethanone is an organic compound that has garnered attention due to its unique structural characteristics and potential biological activities. With a molecular formula of C9H6Cl2F2O and a molecular weight of approximately 226.05 g/mol, this compound features both dichlorophenyl and difluoroethanone moieties, which contribute to its chemical reactivity and biological interactions.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C9H6Cl2F2O

- Molecular Weight : 226.05 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Preliminary studies suggest that compounds with structural similarities to this compound may exhibit significant pharmacological effects. The biological activities predicted for this compound include:

- Antimicrobial properties

- Anticancer activity

- Inhibition of specific enzyme pathways

These predictions necessitate further empirical studies to validate the specific biological activities and therapeutic potentials of this compound.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets. Potential mechanisms include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with cell surface receptors, influencing cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential. The following table summarizes notable compounds along with their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Chlorophenyl)-2,2-difluoroethanone | Monochlorinated phenyl group | Different reactivity patterns due to single chlorine |

| 1-(4-Chlorophenyl)-2,2-difluoroethanone | Monochlorinated phenyl group | May exhibit different biological properties |

| 1-(3,5-Dichlorophenyl)-2,2-difluoroethanone | Dichlorinated phenyl group | Potentially enhanced stability compared to dichloro |

| 1-(3-Trifluoromethylphenyl)-2,2-difluoroethanone | Trifluoromethyl group | Enhanced metabolic stability |

This comparison highlights how the unique combination of halogens in this compound may influence its chemical stability and biological activity compared to other derivatives.

Case Studies and Research Findings

Research into the biological activity of this compound is still in preliminary stages. However, several studies have provided insights into its potential applications:

- Antimicrobial Activity : A study on similar compounds demonstrated significant antimicrobial effects against various bacterial strains.

- Anticancer Potential : Research has indicated that compounds with similar structures can inhibit tumor cell growth through the modulation of cell cycle proteins.

These findings underline the importance of conducting further empirical studies to elucidate the full spectrum of biological activities associated with this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2,5-Dichlorophenyl)-2,2-difluoroethanone?

- Methodological Answer : The synthesis typically involves the acylation of 2,5-dichlorophenyl derivatives with difluoroacetylating agents such as difluoroacetic anhydride or difluoroacetyl chloride. A base (e.g., pyridine or triethylamine) is used to facilitate the reaction under reflux conditions. Solvent choice (e.g., dichloromethane or THF) and temperature control are critical for optimizing yields (60–85%). Reaction progress is monitored via TLC or HPLC to ensure purity .

Q. How is the compound characterized structurally and analytically?

- Methodological Answer : Key characterization techniques include:

- NMR Spectroscopy : and NMR confirm fluorinated and carbonyl groups.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (CHClFO).

- X-ray Crystallography : Resolves planar geometry due to conjugation between the phenyl ring and carbonyl group .

Q. What are the key structural features influencing reactivity?

- Methodological Answer : The 2,5-dichlorophenyl group directs electrophilic substitution meta/para to the electron-withdrawing chlorine atoms. The difluoroethanone moiety enhances electrophilicity at the carbonyl carbon, favoring nucleophilic attacks (e.g., Grignard additions). Steric hindrance from chlorine substituents may slow reactions compared to non-halogenated analogs .

Advanced Research Questions

Q. How do electronic effects of substituents modulate reaction pathways in cross-coupling reactions?

- Methodological Answer : Chlorine atoms increase the electron deficiency of the aromatic ring, directing cross-coupling reactions (e.g., Suzuki-Miyaura) to specific positions. Computational studies (DFT) reveal reduced electron density at the 4-position of the phenyl ring, making it less reactive toward electrophiles. Experimental validation via Hammett plots correlates substituent effects with reaction rates .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?

- Methodological Answer : Discrepancies arise from solvent polarity, catalyst loading, and purification methods. For example:

Q. What computational tools predict biological activity and metabolic stability?

- Methodological Answer :

- Molecular Docking : Screens interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolism.

- QSAR Models : Correlate logP (2.1) and polar surface area (45 Ų) with blood-brain barrier permeability.

- MD Simulations : Assess stability of protein-ligand complexes (e.g., kinase inhibitors). Fluorine atoms improve metabolic stability by resisting oxidative degradation .

Q. How does the compound compare to analogs in enantioselective synthesis?

- Methodological Answer : Chiral catalysts (e.g., Ru-based) achieve >95% enantiomeric excess (ee) in alkynylation reactions, outperforming non-fluorinated analogs. Comparative

| Compound | ee | Catalyst Loading |

|---|---|---|

| This compound | 95% | 0.2 mol% |

| Non-fluorinated analog | 80% | 1.0 mol% |

| Fluorine’s electronegativity enhances transition-state stabilization . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.